molecular formula C8H10BrNO B1289179 2-Bromo-6-isopropoxypyridine CAS No. 463336-87-0

2-Bromo-6-isopropoxypyridine

Cat. No. B1289179
Key on ui cas rn: 463336-87-0
M. Wt: 216.07 g/mol
InChI Key: RBQOILDHZGNUQT-UHFFFAOYSA-N
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Patent
US08114887B2

Procedure details

The compound was prepared in a manner similar to that described in WO 02/076983 (page 80). Dry isopropanol (25 mL, 42.2 mmole) was placed in an oven-dried 250 ml 3 necked flask under nitrogen, sodium spheres (0.5 g, 21.1 mmol) were added and the reaction was heated to 80° C. to dissolve the sodium. 2,6 dibromopyridine (10 g, 42.2 mmole) was added as a solid and the reaction was heated at 95° C. After heating for ˜2.5 hr the reaction was cooled and partitioned between ether and water. The organic layer was evaporated to give a solid plus oil, the mixture was suspended in hexanes, cooled, and filtered to remove the solid. The filtrate was evaporated carefully and chromatographed on silica eluting with hexanes to give the product as a clear, colorless oil.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
3
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].[Na].[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9](Br)[N:8]=1>>[Br:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:4][CH:1]([CH3:3])[CH3:2])[N:8]=1 |^1:4|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Five
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Six
Name
3
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared in a manner similar to
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated at 95° C
TEMPERATURE
Type
TEMPERATURE
Details
After heating for ˜2.5 hr the reaction
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid plus oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated carefully
CUSTOM
Type
CUSTOM
Details
chromatographed on silica eluting with hexanes
CUSTOM
Type
CUSTOM
Details
to give the product as a clear, colorless oil

Outcomes

Product
Name
Type
Smiles
BrC1=NC(=CC=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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